molecular formula C26H35FO6 B1168379 Zirconium nitride CAS No. 119173-61-4

Zirconium nitride

Cat. No.: B1168379
CAS No.: 119173-61-4
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Description

Zirconium Nitride (ZrN) is a refractory ceramic material characterized by its high melting point (~2980 °C), notable hardness (up to 2800 HV), and good thermal and electrical conductivity . Its combination of physical properties makes it a compound of high interest for diverse research and development applications. Research Applications and Value: • Electrocatalysis: ZrN has demonstrated superior performance in the Oxygen Reduction Reaction (ORR) in alkaline media, even surpassing platinum in some studies, making it a highly promising and cost-effective catalyst for anion exchange membrane fuel cells (AEMFCs) . • Protective Coatings: Due to its high hardness, wear resistance, and corrosion resistance, ZrN is extensively investigated as a protective coating for biomedical implants, such as knee and hip replacements, to reduce wear and prevent metal ion release . It is also studied as a hydrogen permeation barrier in nuclear applications . • Advanced Materials Synthesis: Research into synthesizing ZrN includes methods like combustion synthesis in air , carbothermic nitridation of zirconia , and in-situ growth of films on substrates like zirconium hydride . These studies aim to optimize processes for producing powders, nanopowders, and coatings with controlled properties. This product is designated For Research Use Only . It is not intended for diagnostic or therapeutic procedures, or any form of human use. Specifications: • Assay: 99.5% (metals basis excluding Hf) • Hafnium Content: <3% • Form: Powder • Density: 7.09 g/mL

Properties

CAS No.

119173-61-4

Molecular Formula

C26H35FO6

Origin of Product

United States

Scientific Research Applications

Energy Applications

Fuel Cells
Zirconium nitride has emerged as a promising catalyst for oxygen reduction reactions in anion exchange membrane fuel cells (AEMFCs). Recent research indicates that ZrN can outperform platinum, traditionally used in fuel cells, particularly in alkaline environments. The unique surface characteristics of ZrN contribute to its high efficiency in catalyzing these reactions, making it a cost-effective alternative for clean energy production .

Nitrogen Reduction
this compound is also being investigated for its role in nitrogen reduction reactions aimed at ammonia synthesis. Researchers have reported that low-valent zirconium nitrides stabilized within titanium nitride can serve as effective electrocatalysts for this process, which is crucial for sustainable fertilizer production .

Biomedical Applications

Biocompatibility and Antibacterial Properties
this compound exhibits promising biocompatibility, making it suitable for biomedical applications such as implant coatings. Studies have shown that ZrN surfaces do not induce hemolytic activity and possess antibacterial properties against various strains, suggesting their potential use in medical implants to prevent infections .

Multilayer Coatings
Recent comparative studies have evaluated this compound multilayer coatings prepared through different deposition techniques. These coatings demonstrate superior tribological performance and oxidation resistance, which are essential for enhancing the longevity and functionality of biomedical devices such as prosthetics .

Coatings and Surface Treatments

Hard Coatings
this compound is widely used as a hard coating material due to its high hardness, thermal stability, and corrosion resistance. It is commonly applied in cutting tools and wear-resistant components, significantly extending their operational life .

Smart Coatings
Innovative applications of ZrN include multifunctional smart coatings that can respond to environmental stimuli. These coatings are being developed for use in advanced medical devices and aerospace applications, where they can provide both protective and functional properties .

Comprehensive Data Tables

Application Area Specific Use Key Benefits
EnergyFuel CellsHigh catalytic activity surpassing platinum
EnergyNitrogen ReductionEffective electrocatalyst for ammonia synthesis
BiomedicalImplant CoatingsBiocompatibility and antibacterial properties
CoatingsHard CoatingsHigh hardness and corrosion resistance
Advanced CoatingsSmart CoatingsMultifunctionality responsive to stimuli

Case Studies

  • Oxygen Reduction Reaction in Fuel Cells
    A study published by Tohoku University demonstrated that this compound significantly enhances the performance of AEMFCs by providing a more efficient catalytic surface compared to traditional platinum catalysts. The research utilized surface state analysis and electric field simulations to understand the underlying mechanisms of ZrN's superior performance .
  • Biomedical Coating Techniques
    A comparative study analyzed the properties of this compound coatings produced by pulsed magnetron sputtering versus cathodic arc deposition. The findings indicated that sputtered ZrN had a finer grain structure and better oxidation resistance, making it more suitable for clinical applications .

Chemical Reactions Analysis

Key Parameters:

C/Zr Molar RatioTemperature (°C)Dominant Phase(s)
01400Zr₇O₁₁N₂, m-ZrO₂
1–2.51400Zr(N,C,O)
≥31400Zr₇O₁₁N₂ reemerges
  • Intermediate Phase : Zr₇O₁₁N₂ forms initially, with oxygen gradually replaced by nitrogen as carbon extracts oxygen .

  • Carbon Role : Carbon black lowers the required reaction temperature from >2000°C (without carbon) to 1400°C .

Reactions with Acids and Oxidizing Agents

ZrN reacts with concentrated acids under specific conditions:

AcidConditionsReaction Products
H₂SO₄ (hot, conc.)Prolonged heatingZr(SO₄)₂, NH₄⁺, and NO₃⁻
HNO₃ (conc.)BoilingZrO(NO₃)₂ and NH₄NO₃
  • Mechanism : Acid attacks the nitride lattice, releasing ammonium ions and forming zirconium salts .

  • Stability : ZrN resists cold mineral acids but degrades in hydrofluoric acid (HF) due to fluoride complex formation .

High-Pressure and High-Temperature Behavior

Under high-pressure conditions (6–8 GPa), cubic Zr₃N₄ forms via:
3ZrN+0.5N2c Zr3N43\text{ZrN}+0.5\text{N}_2\rightarrow \text{c Zr}_3\text{N}_4

  • Synthesis Window : Optimal at 7.7 GPa and 1500–1600°C .

  • Decomposition : At >1800°C, c-Zr₃N₄ releases nitrogen, reverting to ZrN .

Halogenation Reactions

ZrN reacts with halogens at elevated temperatures to form zirconium(IV) halides:
ZrN+2F2ZrF4+NF3\text{ZrN}+2\text{F}_2\rightarrow \text{ZrF}_4+\text{NF}_3
ZrN+2Cl2ZrCl4+NCl3\text{ZrN}+2\text{Cl}_2\rightarrow \text{ZrCl}_4+\text{NCl}_3

  • Product Stability : Halides like ZrF₄ and ZrCl₄ are volatile, facilitating purification .

Hydrolysis and Environmental Reactivity

ZrN demonstrates limited reactivity with water under ambient conditions but hydrolyzes in acidic media:
ZrN+4H2OZr OH 4+NH3\text{ZrN}+4\text{H}_2\text{O}\rightarrow \text{Zr OH }_4+\text{NH}_3

  • Alkali Resistance : No significant reaction with hot alkalis .

Comparison with Similar Compounds

Mechanical Properties

Compound Hardness (GPa) Elastic Modulus (GPa) Fracture Toughness (MPa√m) Key Findings
ZrN 9.8–22.7 450 N/A Hardness varies with crystallinity; oxygen doping enhances tensile strength, while zirconium vacancies reduce it .
TiN 18–21 600 2.5–4.5 Higher elastic modulus than ZrN but lower ductility. Superior wear resistance in cutting tools .
CrN 10–12 400 3.0–3.5 Lower hardness than ZrN but better oxidation resistance above 700°C .
TaN 16–20 550 N/A Comparable hardness to ZrN; often alloyed with Zr to improve tribological properties .
  • ZrN vs. TiN : ZrN has lower resistivity (12.0 vs. ~25 µΩ·cm) and comparable hardness, making it preferable for conductive coatings .
  • ZrN vs. CrN : ZrN’s higher hardness and biocompatibility give it an edge in medical implant coatings .

Electrical and Thermal Properties

Compound Resistivity (µΩ·cm) Melting Point (°C) Thermal Stability
ZrN 12.0 2980 Stable in inert atmospheres up to 1800°C .
TiN ~25 2930 Oxidizes above 500°C .
HfN 33 3310 Higher melting point than ZrN; used in ultra-high-temperature applications .
Si₃N₄ >10¹² 1900 Insulating; suited for high-temperature structural ceramics .
  • ZrN’s low resistivity and high thermal stability make it ideal for aerospace components and fuel tank linings .

Application-Specific Performance

  • Biomedical Coatings : ZrN reduces bacterial biofilm formation by 60% compared to uncoated titanium, outperforming CrN and TiN in biocompatibility .
  • Decorative Coatings : ZrN’s golden color is more oxidation-resistant than TiN’s bronze hue .
  • Superhard Coatings : ZrN multilayer coatings via pulsed magnetron sputtering exhibit finer grains and enhanced wear resistance compared to TiN .

Preparation Methods

Reaction Mechanism and Intermediate Formation

The carbothermic nitridation process involves the reduction of zirconium hydroxide gel (Zr(OH)₄) in the presence of carbon black under a nitrogen atmosphere. This method proceeds through a two-stage mechanism: first, the formation of zirconium oxynitride (ZrON), followed by the extraction of oxygen atoms by carbon to yield stoichiometric ZrN. The reaction can be summarized as:

Zr(OH)4+C+N2ΔZrON+CO+H2OZrN+CO2\text{Zr(OH)}4 + \text{C} + \text{N}2 \xrightarrow{\Delta} \text{ZrON} + \text{CO} \uparrow + \text{H}2\text{O} \uparrow \rightarrow \text{ZrN} + \text{CO}2 \uparrow

Key intermediates such as ZrON were identified via X-ray diffraction (XRD), confirming that oxygen substitution by nitrogen occurs at anion sites within the rock-salt crystal structure. The removal of oxygen is facilitated by carbon’s role as an oxygen getter, which ensures the final product’s phase purity.

Optimization of Synthesis Parameters

The crystallite size and phase composition of ZrN nanopowders are highly sensitive to reaction temperature, dwell time, and the molar ratio of carbon to zirconium (C/Zr).

ParameterRange TestedOptimal ValueEffect on Product
Temperature1,400–1,600°C1,500°CHigher temperatures reduce ZrON content
Dwell Time2–6 hours4 hoursProlonged dwells increase grain size (>50 nm)
C/Zr Molar Ratio2.0–3.02.5Excess carbon minimizes oxygen retention

At 1,500°C with a C/Zr ratio of 2.5, the resulting ZrN exhibits a lattice parameter of 4.577 Å and grain sizes below 30 nm, ideal for coating applications.

Solid-State Metathesis Using Calcium Nitride

Precursor Interactions and Intermediate Phases

Solid-state metathesis reactions between calcium nitride (Ca₃N₂) and zirconium tetrachloride (ZrCl₄) produce calcium this compound (CaZrN₂) alongside volatile byproducts. The reaction pathway involves three distinct stages:

  • Low-Temperature Sublimation : ZrCl₄ sublimes at 331°C, reacting with Ca₃N₂ to form ZrCl₃ and CaCl₂.

  • Intermediate Formation : At 400°C, ZrCl₃ converts to this compound chloride (Zr₆NCl₁₅), accompanied by Ca₂NCl.

  • Final Nitridation : Above 600°C, Ca₂NCl reacts with residual ZrCl₄ to yield CaZrN₂, with nitrogen reincorporation critical for stoichiometry.

Ca3N2+ZrCl4ΔCaZrN2+2CaCl2+N2\text{Ca}3\text{N}2 + \text{ZrCl}4 \xrightarrow{\Delta} \text{CaZrN}2 + 2 \text{CaCl}2 + \text{N}2 \uparrow

Lattice Parameter Evolution and Stoichiometry Control

In situ synchrotron X-ray diffraction (SXRD) revealed that the lattice parameter of the rocksalt CaZrN₂ phase expands from 4.57 Å to 4.67 Å as calcium integrates into the ZrN matrix. Excess Ca₃N₂ is required to compensate for nitrogen loss during intermediate stages, ensuring a final N/Zr ratio of 1.0.

Reaction StageTemperature RangeKey PhaseLattice Parameter (Å)
Initial200–400°CZrCl₃
Intermediate400–600°CZr₆NCl₁₅
Final600–800°CCaZrN₂4.67

Comparative Analysis of Preparation Methods

Scalability and Industrial Relevance

Carbothermic nitridation is preferable for large-scale nanopowder production due to its simpler setup and lower precursor costs. In contrast, solid-state metathesis offers precise control over stoichiometry, making it suitable for synthesizing ternary nitrides like CaZrN₂.

Defect Engineering and Radiation Resistance

Non-stoichiometric ZrN₁ₓ (x = 0.1–0.3) synthesized via carbothermic methods exhibits structural nitrogen vacancies, which enhance radiation tolerance by accommodating Frenkel defects. This property is critical for nuclear fuel applications where ZrN serves as an inert matrix for actinide transmutation .

Q & A

Basic Research Questions

Q. What are the key considerations for designing reproducible synthesis protocols for zirconium nitride (ZrN) in academic laboratories?

  • Answer: Synthesis protocols must specify precursor purity (e.g., ZrCl₄ vs. metallic Zr), reaction atmosphere (N₂/Ar ratio), and temperature gradients. For example, gas-phase deposition methods require precise control of partial pressures to avoid oxygen contamination, which can alter stoichiometry . Characterization techniques like XRD and XPS should validate phase purity and nitrogen content, with experimental details (e.g., beam energy, scan rates) fully documented to enable replication .

Q. How can researchers optimize the measurement of nitrogen diffusion coefficients in ZrN using isotopic exchange experiments?

  • Answer: Isotopic exchange experiments should use spherical or plate-shaped samples to compare diffusion mechanisms. For spherical samples, maintain a chamber volume-to-sample weight ratio that minimizes pressure fluctuations during gas exchange. Use mass spectrometry to track ¹⁴N/¹⁵N ratios, and apply the Cannan-Haul equations to calculate diffusion coefficients, ensuring iterative computational methods (e.g., Runge-Kutta) account for surface reaction kinetics .

Advanced Research Questions

Q. How should researchers resolve contradictions in nitrogen diffusion coefficients between spherical and plate-shaped ZrN samples?

  • Answer: Discrepancies arise from vacancy concentration gradients and surface-area-to-volume ratios. Spherical samples exhibit lower diffusion coefficients despite higher vacancy densities, likely due to slower surface reaction kinetics. To resolve this, systematically vary sample geometry and gas pressure (e.g., S/N ratios) while monitoring isotopic depletion via probability plots. Cross-validate results using Arrhenius plots to isolate temperature-dependent effects .

Q. What statistical methods are recommended for analyzing uncertainties in ZrN diffusion data?

  • Answer: Use 95% confidence intervals (LCL/UCL) and standard deviation (SnEV) to quantify measurement errors. For time-dependent diffusion data (e.g., Dt/a² vs. t plots), segment results into linear (initial) and curved (later) phases, applying least-squares regression to identify slope discontinuities. Probability plots of isotopic depletion rates can distinguish experimental noise from systemic errors .

Q. How can the PICOT framework be applied to structure ZrN research questions investigating high-temperature stability?

  • Answer:

  • Population: ZrN thin films or bulk samples synthesized at 800–1200°C.
  • Intervention: Exposure to cyclic thermal loads (e.g., 100–1200°C, 100 cycles).
  • Comparison: Baseline stability in inert atmospheres vs. oxidative environments.
  • Outcome: Quantitative degradation metrics (e.g., mass loss, lattice parameter shifts via XRD).
  • Time: 100-hour stress tests.
    This framework ensures hypotheses address measurable outcomes while controlling variables like grain size and defect density .

Methodological Guidance

Q. What are best practices for reporting ZrN experimental data to ensure reproducibility?

  • Answer: Include raw datasets (e.g., isotopic ratios, temperature/pressure logs) in supplementary materials. For diffusion studies, tabulate D(ch) values, pre-exponential factors (D₀), and activation energies (Q) with error margins. Use standardized units (e.g., cm²/sec for D) and reference IUPAC guidelines for terminology .

Q. How can researchers validate computational models of ZrN’s electronic structure against experimental data?

  • Answer: Compare density functional theory (DFT) predictions of bandgap and density of states with UV-Vis spectroscopy and XPS valence-band spectra. Discrepancies >0.5 eV suggest model limitations (e.g., neglecting spin-orbit coupling). Calibrate models using experimental lattice parameters to improve accuracy .

Data Interpretation Challenges

Q. Why do Arrhenius plots of ZrN diffusion coefficients exhibit non-linear behavior at high temperatures (>1100°C)?

  • Answer: Non-linearity may indicate phase transitions (e.g., Zr₃N₄ formation) or dominance of grain boundary diffusion. Conduct TEM/EDS post-experiment to detect secondary phases. Alternatively, apply the Hart-Mortlock equation to decouple bulk and grain-boundary contributions .

Q. How can conflicting reports on ZrN’s oxidation resistance be reconciled in literature reviews?

  • Answer: Contradictions often stem from variations in stoichiometry (e.g., ZrN₀.₉ vs. ZrN₁.₁) and testing environments. Perform meta-analyses using inclusion criteria such as O₂ partial pressure and sample porosity. Highlight studies reporting activation energies for oxidation to identify consensus mechanisms .

Tables for Key Data

Table 1. Representative Diffusion Coefficients for ZrN (Spherical vs. Plate Samples)

Temperature (°C)D (cm²/sec), SphericalD (cm²/sec), PlateSource
10002.97 × 10⁻¹⁰3.12 × 10⁻⁸
11014.50 × 10⁻¹⁰5.01 × 10⁻⁸

Table 2. Common Pitfalls in ZrN Research and Mitigation Strategies

PitfallMitigation StrategyReference
Oxygen contaminationUse ultra-high-purity N₂ (>99.9995%)
Overlooking surface kineticsPre-anneal samples to stabilize surface sites

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